

Aluminum Iodide in Carbon-Carbon Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum iodide

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Introduction

Aluminum iodide (AlI_3) is a versatile Lewis acid and iodide source that has demonstrated significant utility in organic synthesis.^[1] Its applications range from ether cleavage and deoxygenation reactions to, most notably for the purposes of these notes, the formation of carbon-carbon bonds.^[1] This document provides detailed application notes and experimental protocols for key C-C bond-forming reactions mediated by **aluminum iodide**, focusing on Aldol-type reactions, Michael-type additions, and the Morita-Baylis-Hillman reaction. These methodologies offer efficient routes to valuable synthetic intermediates, such as β -hydroxy ketones, 1,5-dicarbonyl compounds, and functionalized allylic alcohols, which are pivotal in the synthesis of complex molecules and pharmaceutical agents.

Core Applications in C-C Bond Formation

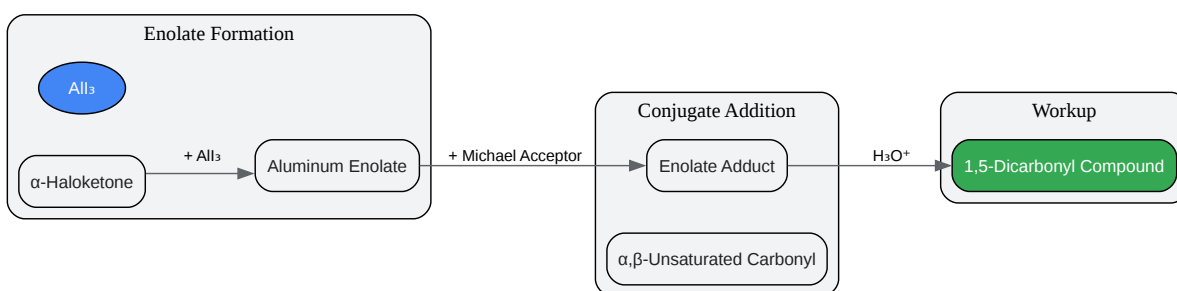
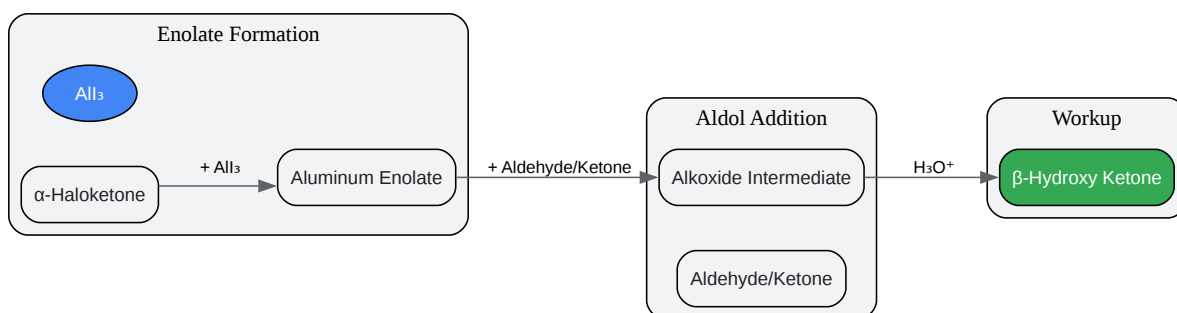
Aluminum iodide facilitates C-C bond formation primarily through the generation of aluminum enolates from α -haloketones. These enolates can then act as nucleophiles in reactions with various electrophiles.^[1] Additionally, AlI_3 can function as a potent Lewis acid catalyst to activate substrates in other C-C bond-forming transformations.

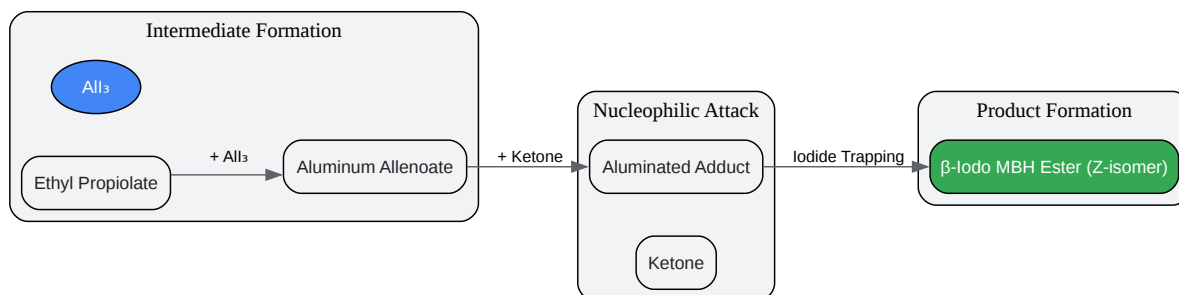
Aldol-Type Reaction: Synthesis of β -Hydroxy Ketones

Aluminum iodide promotes the formation of aluminum enolates from α -haloketones. These enolates subsequently react with aldehydes or ketones in an Aldol-type fashion to furnish β -hydroxy ketones. This reaction is a powerful tool for the construction of complex molecular architectures.

Reaction Mechanism & Workflow

The reaction proceeds through the initial formation of an aluminum enolate from an α -haloketone and **aluminum iodide**. This enolate then attacks the carbonyl carbon of an aldehyde or another ketone. Subsequent workup protonates the resulting alkoxide to yield the β -hydroxy ketone.





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References

- 1. arkat-usa.org [arkat-usa.org]
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